![molecular formula C11H13NO B15240266 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole](/img/structure/B15240266.png)
1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole is a heterocyclic compound that features a fused pyrano and indole ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the cyclization of hydrazones in polyphosphoric acid esters, followed by hydrolysis, decarboxylation, and dehydrogenation . This method yields a mixture of hydrogenated derivatives of linear and angular pyrroloindoles, which can be further processed to obtain the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the substituents present on the pyrano and indole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully or partially reduced compounds.
Aplicaciones Científicas De Investigación
1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism by which 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways. For instance, its potential anticancer activity may involve the inhibition of specific enzymes or signaling pathways critical for cancer cell proliferation and survival .
Comparación Con Compuestos Similares
- 1H,5H-Pyrrolo[2,3-f]indole
- 3H,6H-Pyrrolo[3,2-e]indole
- Indole derivatives
Comparison: 1H,2H,3H,6H,7H,8H-Pyrano[2,3-f]indole is unique due to its fused pyrano and indole ring system, which imparts distinct chemical and physical properties. Compared to other indole derivatives, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for further research and development .
Propiedades
Fórmula molecular |
C11H13NO |
|---|---|
Peso molecular |
175.23 g/mol |
Nombre IUPAC |
1,2,3,6,7,8-hexahydropyrano[2,3-f]indole |
InChI |
InChI=1S/C11H13NO/c1-2-9-6-10-8(3-4-12-10)7-11(9)13-5-1/h6-7,12H,1-5H2 |
Clave InChI |
ZTBJGQFWAOONJT-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC3=C(CCN3)C=C2OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B15240203.png)


![5-Bromo-1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15240231.png)
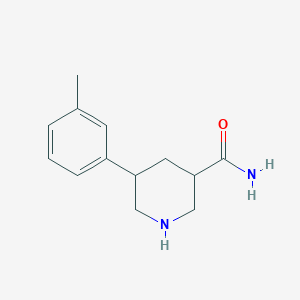
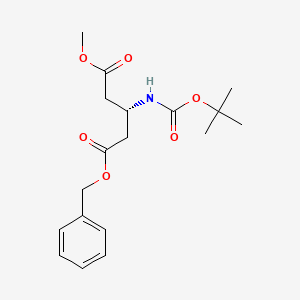
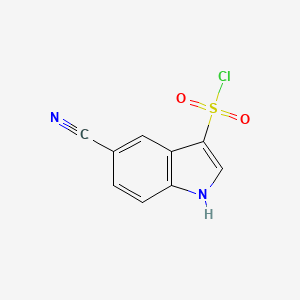
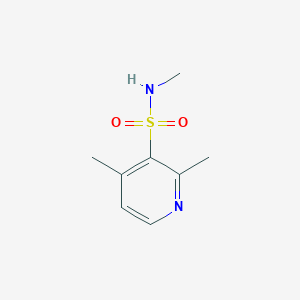
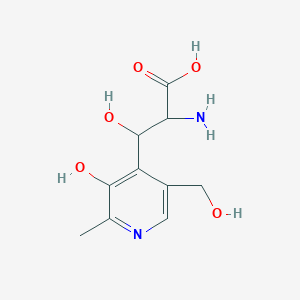

![7-(Ethoxymethylidene)spiro[4.5]decan-8-one](/img/structure/B15240271.png)
